4-Bromo-6-fluoro-7-methyl-1H-indazole is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 7-position of the indazole ring. Its molecular formula is C7H4BrFN2, and it has a molecular weight of approximately 215.02 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its distinctive electronic properties and reactivity.
The indazole scaffold is present in several bioactive molecules exhibiting diverse pharmacological properties PubChem, 4-Bromo-6-fluoro-1H-indazole: . The incorporation of the bromine, fluorine, and methyl groups in 4-Bromo-6-fluoro-7-methyl-1H-indazole might lead to compounds with interesting biological activities. Researchers could investigate its potential as a lead molecule for drug discovery in various therapeutic areas.
Fluoroindazoles have been explored for their potential applications in organic electronics due to their interesting optoelectronic properties [ScienceDirect, Recent Advances in Fluoroindazoles: Synthesis and Applications]. The introduction of the bromo and methyl substituents in 4-Bromo-6-fluoro-7-methyl-1H-indazole could lead to further modifications of these properties, making it a candidate for investigation in material science research.
The chemical reactivity of 4-Bromo-6-fluoro-7-methyl-1H-indazole can be influenced by the presence of halogen atoms and the methyl group. Common reactions include:
Research indicates that 4-Bromo-6-fluoro-7-methyl-1H-indazole exhibits biological activity that may include:
Several synthetic routes have been developed for producing 4-Bromo-6-fluoro-7-methyl-1H-indazole:
4-Bromo-6-fluoro-7-methyl-1H-indazole has several applications:
Studies on interaction profiles indicate that 4-Bromo-6-fluoro-7-methyl-1H-indazole interacts with various biological targets:
These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 4-Bromo-6-fluoro-7-methyl-1H-indazole. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
5-Bromo-4-fluoro-1H-indazole | 1082041-85-7 | 0.91 | Bromine at position 5, fluorine at position 4 |
5-Bromo-4-fluoro-3-iodo-1H-indazole | 1082041-88-0 | 0.84 | Contains iodine instead of methyl group |
6-Bromo-5-fluoro-1-methyl-1H-indazole | 1286734-86-8 | 0.83 | Methyl group at position 1 |
These compounds highlight the diversity within the indazole family while showcasing the unique positioning of halogens and substituents in determining their chemical behavior and biological activity.